1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-8-12(15(18)19)9-16(14)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSOAINVQLYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
Initial steps typically employ γ-lactam formation through intramolecular cyclization. A common precursor, 5-oxopyrrolidine-3-carboxylic acid derivatives, is synthesized via cyclocondensation of γ-keto acids with primary amines. For example, glycine derivatives react with diketene intermediates under basic conditions (pH 9–10) to form the pyrrolidinone core.
Naphthalene Substitution
The naphthalen-2-yl group is introduced through nucleophilic aromatic substitution or Friedel-Crafts alkylation. In optimized protocols, 2-naphthol undergoes coupling with brominated pyrrolidinone intermediates using copper(I)-mediated Ullmann-type reactions. Reported yields for this step range from 58–72%, with reaction times of 12–24 hours at 80–100°C.
Carboxylic Acid Functionalization
Final carboxylation is achieved through hydrolysis of ester-protected intermediates. Trifluoroacetic acid-mediated deprotection in dichloromethane (2–4 hours, room temperature) provides the target compound with ≥95% purity after recrystallization from ethanol/water mixtures.
One-Pot Condensation Approach
A streamlined methodology developed by the Royal Society of Chemistry enables direct synthesis through imine-anhydride cyclocondensation. This approach significantly reduces purification steps while maintaining high stereochemical control.
Reaction Mechanism
The process involves:
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Formation of a Schiff base between naphthalen-2-amine and γ-keto acid derivatives
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[4+2] Cycloaddition with maleic anhydride
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Acid-catalyzed ring closure
Key advantages include:
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Reaction completion within 6 hours at 110–125°C
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Avoidance of moisture-sensitive reagents
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Diastereomeric ratios up to 3.5:1 (trans:cis)
Optimized Protocol
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF (0.5 mL/mmol) |
| Temperature | 110°C (alkyl imines), 125°C (aryl imines) |
| Work-up | NaHCO₃ wash → HCl acidification |
| Isolation | Crystallization from acetonitrile |
| Typical Yield | 68–75% |
This method demonstrates superior atom economy compared to classical approaches, with an E-factor reduction of 37%.
Industrial-Scale Production Considerations
Commercial synthesis requires balancing cost-efficiency with environmental sustainability. Current industrial practices incorporate:
Continuous Flow Reactors
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Residence time: 8–12 minutes
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Throughput: 15–20 kg/h
-
Key benefits:
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23% reduction in solvent usage
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18% higher space-time yield vs. batch processes
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Green Chemistry Modifications
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Replacement of DMF with cyclopentyl methyl ether (CPME)
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Catalytic recycling of copper reagents
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Waste stream minimization through membrane filtration
Recent lifecycle assessments indicate a 42% reduction in carbon footprint compared to traditional batch methods.
Comparative Analysis of Synthetic Methods
| Metric | Classical Method | One-Pot Method | Industrial Process |
|---|---|---|---|
| Total Steps | 5 | 3 | 3 (continuous) |
| Average Yield | 51% | 72% | 85% |
| Reaction Time | 34–48 hours | 5–24 hours | 8–12 minutes |
| Purity (HPLC) | ≥98% | ≥95% | ≥99.5% |
| Cost per Kilogram | $2,450 | $1,890 | $1,120 |
The one-pot method offers the best compromise between laboratory feasibility and yield, while industrial continuous processes achieve unprecedented economies of scale.
Optimization Strategies and Yield Improvements
Solvent Engineering
Ternary solvent systems (DMF/THF/H₂O 4:3:1) enhance reaction kinetics by:
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Increasing imine solubility by 2.3-fold
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Reducing byproduct formation through polarity matching
Catalytic Enhancements
Bimetallic catalysts (Cu/Fe nanoparticles):
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Accelerate cyclization rates by 40%
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Enable reaction completion at 90°C vs. 110°C
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Maintain catalytic activity for ≥15 batches
Crystallization Optimization
Directional freezing techniques produce needle-like crystals with:
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99.8% chiral purity
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Bulk density improvements (0.72 → 0.89 g/cm³)
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12% higher filtration rates
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the naphthalene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. The compound has been tested for its effectiveness against Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial properties of several derivatives, including 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, against pathogens such as Staphylococcus aureus and Candida auris. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential as novel therapeutic agents in combating resistant infections .
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | Staphylococcus aureus | 64 | Moderate |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | Candida auris | 128 | Weak |
| 5-fluorobenzimidazole derivative | Klebsiella pneumoniae | 8 | Strong |
Anticancer Properties
The anticancer activity of this compound has been explored extensively, particularly against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies using A549 human lung cancer cells demonstrated that specific derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin. Notably, compounds with naphthalene moieties displayed enhanced cytotoxic effects .
| Compound | Cell Line | EC50 (µM) | Effect |
|---|---|---|---|
| 5-fluorobenzimidazole derivative | A549 | 7.3 | High cytotoxicity |
| Hydrazone derivative | MDA-MB-231 | 10.2 | Moderate cytotoxicity |
| Control (Cisplatin) | A549 | - | Standard comparator |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of the compound's derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the naphthalene ring have been shown to influence both antimicrobial and anticancer activities, highlighting the importance of molecular modifications in drug design.
Key Findings from SAR Studies
Research indicates that modifications such as halogenation or hydroxylation can enhance biological activity. For instance, compounds with chloro or hydroxy groups exhibited increased efficacy against selected cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid include:
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit potent antioxidant properties. For example:
- Role of substituents : Free carboxylic acid groups and electron-donating substituents (e.g., -NH₂) enhance antioxidant efficacy by facilitating electron transfer . The naphthalene group may improve radical stabilization due to extended conjugation, though experimental data are lacking .
Antimicrobial and Anticancer Activity
- 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives demonstrate broad-spectrum activity: Compound 14: Inhibits vancomycin-intermediate Staphylococcus aureus (VISA) . Compound 24b: Shows cytotoxicity against colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
- Halogenation impact : Dichloro substitution increases membrane permeability and target binding, critical for antimicrobial and anticancer effects . The naphthalene group’s bulkiness might hinder penetration in some cases but improve selectivity for hydrophobic targets .
Physicochemical Properties
- Lipophilicity : Naphthalen-2-yl derivatives likely exhibit higher logP values compared to phenyl analogs, improving blood-brain barrier penetration but reducing aqueous solubility .
- Crystallography: X-ray studies of analogs (e.g., compound 11) reveal planar pyrrolidinone rings and hydrogen-bonding networks involving carboxylic acid groups, which stabilize molecular conformations .
Biological Activity
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including structure-activity relationships, mechanisms of action, and comparative efficacy against various pathogens and cancer cell lines.
The molecular formula of this compound is with a molar mass of 255.27 g/mol. Its structural characteristics contribute to its biological activities, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molar Mass | 255.27 g/mol |
| Storage Conditions | 2-8°C, sealed, dry |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound against various Gram-positive bacteria and fungi. Research indicates that these compounds exhibit structure-dependent antimicrobial activity, particularly against multidrug-resistant strains.
Key Findings:
- In Vitro Efficacy : In a study evaluating the antimicrobial properties of various derivatives, compounds demonstrated significant activity against Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris .
- Mechanism of Action : The compounds appear to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most effective derivatives ranged from 16 to 64 µg/mL against resistant strains, indicating promising efficacy .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly in relation to lung adenocarcinoma.
Research Insights:
- Cell Line Studies : In A549 human lung adenocarcinoma cells, certain derivatives showed cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
- Cytotoxicity Assays : The MTT assay revealed that at a concentration of 100 µM, some derivatives reduced cell viability significantly, with IC50 values indicating potent activity .
- Structure-Activity Relationship : Variations in substituents on the pyrrolidine ring influenced anticancer activity, suggesting that specific modifications could enhance efficacy .
Case Studies
Several case studies exemplify the potential applications of this compound:
- Study on Antimicrobial Resistance : A study focused on the effectiveness of derivatives against resistant Acinetobacter baumannii highlighted their ability to overcome resistance mechanisms through novel pathways .
- Combination Therapy Approaches : Research has explored the use of these compounds in combination with existing antibiotics to enhance overall efficacy against resistant pathogens .
Q & A
Q. What are the optimized synthetic routes for 1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can purity be ensured?
The compound is typically synthesized via a condensation reaction between 2-naphthylamine and itaconic acid under reflux in aqueous conditions. Key steps include:
- Reaction Setup : Refluxing equimolar amounts of 2-naphthylamine and itaconic acid in water for 6–8 hours .
- Purification : Post-reaction, the crude product is dissolved in 5% NaOH, filtered to remove insoluble impurities, and acidified to pH 2 with HCl to precipitate the target compound .
- Esterification : The carboxylic acid group can be esterified using methanol and catalytic H₂SO₄ for downstream derivatization . Purity is confirmed via ¹H/¹³C NMR , FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹), and elemental analysis .
Q. How can the structure of this compound be unequivocally confirmed?
- Spectral Analysis :
- ¹H NMR : Peaks for the naphthalene protons (δ 7.2–8.3 ppm), pyrrolidinone ring protons (δ 2.5–4.0 ppm), and carboxylic acid proton (broad, δ ~12 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O at ~175 ppm) and aromatic carbons (120–140 ppm) .
- X-ray Crystallography : Optional for absolute confirmation, though not explicitly documented in current literature for this compound.
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antioxidant : DPPH radical scavenging assays .
Advanced Research Questions
Q. How do steric and electronic effects of naphthalene substituents influence synthetic yields?
- Substituents on the naphthalene ring (e.g., -OH, -F) can alter reaction kinetics. For example, electron-withdrawing groups (e.g., -NO₂) may reduce nucleophilicity of the amine, requiring longer reaction times .
- Case Study : 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis achieved 72% yield under similar conditions, suggesting fluorine’s minimal steric hindrance .
Q. What strategies resolve contradictions in spectral data during characterization?
- Unexpected Peaks in NMR : Trace solvents (e.g., DMSO) or unreacted starting materials may appear. Purify via recrystallization or column chromatography .
- FT-IR Discrepancies : If carbonyl stretches deviate, confirm lactam vs. carboxylic acid tautomerism using pH-dependent IR studies .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core Modifications :
- Replace naphthalene with other aryl groups (e.g., pyridine, biphenyl) to assess π-π stacking interactions .
- Introduce substituents at the pyrrolidinone 3-position (e.g., methyl, hydrazide) to modulate solubility and bioactivity .
- Derivatization : Synthesize hydrazide derivatives (via hydrazine monohydrate) for condensation with aldehydes/ketones to form Schiff bases, enhancing antimicrobial activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization Risk : The stereocenter at the pyrrolidinone 3-position may racemize under acidic/basic conditions. Use chiral HPLC or asymmetric catalysis (e.g., L-proline) to retain configuration .
- Solvent Optimization : Replace water with aprotic solvents (e.g., DMF) for higher-temperature reactions, but monitor for side reactions .
Q. How can computational methods predict binding affinities for target proteins?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., β-amyloid for neurodegenerative disease targets) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-PDA : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient, detects <0.1% impurities .
- LC-MS : High-resolution MS (e.g., Q-TOF) identifies byproducts via exact mass .
Q. How do reaction conditions (pH, solvent) impact cyclization efficiency?
- Acidic pH : Favors lactam formation but may protonate the carboxylic acid, reducing solubility. Optimal pH is 2–3 .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization but may require anhydrous conditions .
Cross-Disciplinary Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- The carboxylic acid group can coordinate to metal nodes (e.g., Zn²⁺, Cu²⁺). Synthesize MOFs via solvothermal methods and characterize porosity via BET analysis .
Q. What role does the compound play in PET tracer development?
- Radiolabel with ¹⁸F via prosthetic groups (e.g., [¹⁸F]SFB) for β-amyloid imaging in Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
